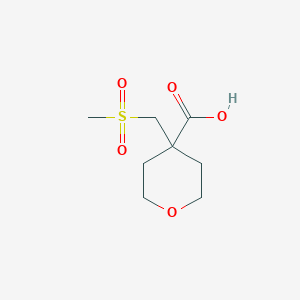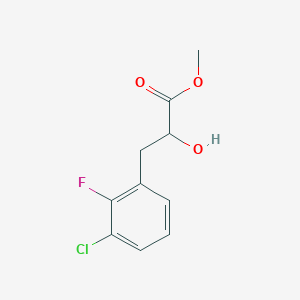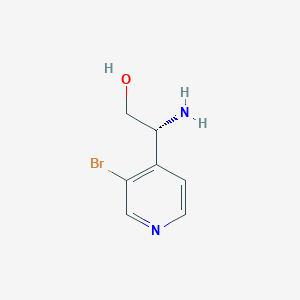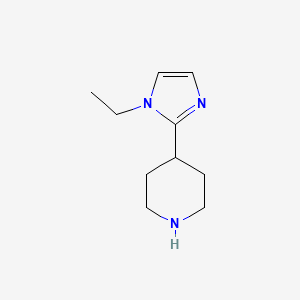
3-(2-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid is an organic compound with a molecular formula of C9H7ClO4 It is a derivative of phenylpropanoic acid, featuring a chloro and hydroxy substitution on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process can be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: 3-(2-Chloro-4-oxophenyl)-2-oxopropanoic acid.
Reduction: 3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid.
Substitution: 3-(2-Amino-4-hydroxyphenyl)-2-oxopropanoic acid.
Aplicaciones Científicas De Investigación
3-(2-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and chloro substituents on the phenyl ring can influence its binding affinity to enzymes and receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid
- 3-(2-Amino-4-hydroxyphenyl)-2-oxopropanoic acid
- 3-(2-Chloro-4-methoxyphenyl)-2-oxopropanoic acid
Uniqueness
3-(2-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C9H7ClO4 |
|---|---|
Peso molecular |
214.60 g/mol |
Nombre IUPAC |
3-(2-chloro-4-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7ClO4/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,11H,3H2,(H,13,14) |
Clave InChI |
HJVAWZQPOSGVMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)Cl)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13596970.png)


![{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine](/img/structure/B13596988.png)










